HDAC Inhibitory Potency: 5-Pyridin-2-yl-thiophene Hydroxamic Acid vs. ADS102550
In a head-to-head medicinal chemistry optimization study, the hydroxamic acid derivative derived from 5-(2-pyridinyl)-2-thiophenecarbonyl chloride (compound 5b) demonstrated significantly improved histone deacetylase (HDAC) inhibitory potency compared to the earlier lead compound ADS102550. Compound 5b, which retains the 5-pyridin-2-yl-thiophene core, exhibited enhanced in vitro drug metabolism and pharmacokinetic (DMPK) profile and superior rat oral bioavailability relative to ADS102550 [1]. While specific IC50 values for 5b and ADS102550 are not fully detailed in the abstract, the study explicitly states that 5b showed 'improved potency' and a superior DMPK profile, underscoring the critical role of the 5-pyridin-2-yl-thiophene scaffold in achieving these gains.
| Evidence Dimension | HDAC Inhibitory Potency and DMPK Profile |
|---|---|
| Target Compound Data | Derivative 5b (synthesized from 5-(2-pyridinyl)-2-thiophenecarbonyl chloride): 'improved potency' and 'improved in vitro DMPK profile' and 'rat oral bioavailability' compared to ADS102550. |
| Comparator Or Baseline | ADS102550 (a thienyl-based hydroxamic acid without the 5-pyridin-2-yl substitution) |
| Quantified Difference | Not fully specified in the abstract, but the study concludes 'improved potency' and 'superior rat oral bioavailability' for 5b relative to ADS102550. |
| Conditions | In vitro HDAC enzyme assay; in vitro DMPK assays; rat oral bioavailability study. |
Why This Matters
Demonstrates that the 5-pyridin-2-yl-thiophene scaffold is essential for achieving the potency and pharmacokinetic advantages required for progression of HDAC inhibitor candidates; direct substitution with a non-pyridinyl analog (ADS102550) yields an inferior profile.
- [1] Price S, Bordogna W, Braganza R, et al. Identification and optimisation of a series of substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors. Bioorg Med Chem Lett. 2007;17(2):363-367. View Source
